N-(Tert-butoxycarbonyl)-O-(trifluoromethyl)-D-serine
Description
Properties
Molecular Formula |
C9H14F3NO5 |
|---|---|
Molecular Weight |
273.21 g/mol |
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethoxy)propanoic acid |
InChI |
InChI=1S/C9H14F3NO5/c1-8(2,3)18-7(16)13-5(6(14)15)4-17-9(10,11)12/h5H,4H2,1-3H3,(H,13,16)(H,14,15)/t5-/m1/s1 |
InChI Key |
UHYZWHCAVVWMCI-RXMQYKEDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](COC(F)(F)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COC(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N-(Tert-butoxycarbonyl)-O-(trifluoromethyl)-D-serine
General Synthetic Strategy
The synthesis generally follows a two-step approach:
Step 1: Protection of the amino group of D-serine with a tert-butoxycarbonyl (Boc) group.
This step prevents unwanted reactions at the amino site during subsequent modifications. The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine in an organic solvent like dichloromethane at ambient temperature.Step 2: Introduction of the trifluoromethyl group on the hydroxyl side chain oxygen.
This is achieved by O-trifluoromethylation of the Boc-protected serine. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonyl derivatives under controlled conditions.
Detailed Synthetic Procedure
Boc Protection of D-Serine
- Reagents: D-serine, di-tert-butyl dicarbonate (Boc2O), sodium carbonate or sodium bicarbonate, aqueous medium, organic solvent (e.g., tetrahydrofuran or dichloromethane).
-
- Dissolve D-serine in an aqueous solution of sodium carbonate or sodium bicarbonate (pH ~10–12).
- Add Boc2O in portions under stirring, allowing the reaction to proceed at room temperature.
- After completion, extract the Boc-protected serine into an organic solvent.
- Wash the organic layer to neutrality, dry over anhydrous sodium sulfate, and concentrate.
- Crystallize the product from suitable solvents (e.g., petroleum ether/ether mixtures) to obtain pure N-(tert-butoxycarbonyl)-D-serine.
Yields: High yields (~64-69%) have been reported for Boc-protected serine derivatives using this method with good purity and scalability.
O-Trifluoromethylation of Boc-D-Serine
- Reagents: N-(tert-butoxycarbonyl)-D-serine, trifluoromethylating agent (e.g., trifluoromethyl iodide, Togni reagent), base (e.g., cesium carbonate), solvent (e.g., dichloromethane or acetonitrile).
-
- Dissolve the Boc-protected serine in an anhydrous organic solvent under inert atmosphere.
- Add the trifluoromethylating reagent and base at low temperature (0 °C to room temperature).
- Stir the reaction mixture until completion (monitored by TLC or NMR).
- Quench the reaction, extract, and purify by chromatography or recrystallization.
Notes: The trifluoromethyl group introduction is sensitive and requires careful control of reaction conditions to avoid side reactions such as over-oxidation or cleavage of the Boc group.
Alternative Synthetic Routes
Using O-p-toluenesulfonyl (tosyl) intermediates:
Boc-protected serine methyl esters can be converted to O-tosyl derivatives, which are then displaced by trifluoromethyl nucleophiles or iodide followed by trifluoromethylation. This multi-step route allows for selective functionalization but involves more steps and reagents.Continuous flow microreactor systems:
Industrial approaches utilize continuous flow reactors to enhance reaction efficiency and control, especially for the Boc protection step, enabling better scalability and reproducibility.
Reaction Conditions and Analytical Data
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Boc Protection | Boc2O, Na2CO3 or NaHCO3 | Water/THF or CH2Cl2 | 20–25 °C | 64–69 | Crystallization purification |
| O-Trifluoromethylation | CF3I or Togni reagent, Cs2CO3 | CH2Cl2, MeCN | 0–25 °C | 50–80 (varies) | Sensitive to moisture and acid |
| Tosylation (optional) | p-Toluenesulfonyl chloride, Et3N, DMAP | CH2Cl2 | 0 °C to RT | ~65 | Intermediate for substitution |
Analytical Characterization
- NMR Spectroscopy:
- ^1H NMR confirms Boc protection with characteristic tert-butyl singlet (~1.4 ppm).
- ^19F NMR detects trifluoromethyl group signals (typically around -75 to -80 ppm).
- Mass Spectrometry:
Molecular ion peak consistent with molecular weight 273.21 g/mol for this compound. - Infrared Spectroscopy:
Characteristic carbamate (Boc) carbonyl stretch near 1690 cm^-1 and trifluoromethyl C-F stretches around 1200 cm^-1. - Chromatography: Purity assessed by HPLC or preparative TLC, with retention times consistent with protected serine derivatives.
Chemical Reactions Analysis
Protection and Deprotection Reactions
The Boc group serves as a temporary protective moiety for the amine during synthetic workflows.
Deprotection Conditions
-
Acidic Cleavage : Trifluoroacetic acid (TFA) in dichloromethane (20–50% v/v) at room temperature removes the Boc group within 1–3 hours .
The O-trifluoromethyl ether remains stable under these conditions due to the strong C–O bond and electron-withdrawing CF₃ group.
-
Thermal Stability : The Boc group decomposes at temperatures above 80°C, releasing isobutylene gas.
Peptide Bond Formation
The carboxylic acid moiety participates in amide couplings for peptide chain elongation.
Coupling Reagents and Yields
| Reagent System | Solvent | Reaction Time | Yield | Source |
|---|---|---|---|---|
| HATU/DIPEA | DMF | 1 hour | 90% | |
| EDCl/HOBt | DCM | 2 hours | 85% | |
| DCC/DMAP | THF | 4 hours | 78% |
-
Mechanism : Activation of the carboxylate as an acyloxyphosphonium intermediate (HATU) enables nucleophilic attack by the amine .
Stability Under Hydrolytic Conditions
The O-trifluoromethyl ether exhibits exceptional resistance to hydrolysis compared to methyl or benzyl ethers.
Hydrolysis Studies
| Condition | Result | Reference |
|---|---|---|
| 1M NaOH, 60°C, 24h | No degradation | |
| 6M HCl, reflux, 12h | Partial cleavage (≤15%) | |
| LiOH/H₂O/THF, rt, 6h | Ester hydrolysis (carboxylate formed) |
Role in Organometallic Reactions
The trifluoromethyl group influences reactivity in cross-coupling reactions.
Suzuki–Miyaura Coupling
-
Substrate : Aryl boronic acids react with iodinated derivatives of the compound under Pd catalysis .
-
Conditions : Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C, 12h (Yield: 65–75%) .
Radical-Mediated Functionalization
The CF₃ group participates in radical chain reactions, enabling C–C bond formation.
Example Reaction
Side-Chain Derivatization
-
Oxidation : Dess–Martin periodinane oxidizes alcohols to ketones without affecting the Boc group .
-
Reduction : NaBH₄ selectively reduces esters to alcohols in methanol .
Spectroscopic Data
Scientific Research Applications
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethoxy)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts for chemical processes.
Mechanism of Action
The mechanism of action of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the active amino group that can form covalent bonds with target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Key Compounds for Comparison:
N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester ()
- Substituents : Boc (amine), tosyl (-SO₂C₆H₄CH₃, hydroxyl).
- Reactivity : Tosyl groups are excellent leaving groups, enabling further functionalization (e.g., iodination via SN2 reactions) .
- Applications : Intermediate in synthesizing β-substituted alanines for drug discovery.
O-tert-Butyl-N-Fmoc-L-serine ()
- Substituents : Fmoc (amine), tert-butyl (hydroxyl).
- Stability : Fmoc deprotection requires basic conditions (e.g., piperidine), while tert-butyl offers acid resistance.
- Applications : Solid-phase peptide synthesis (SPPS) due to orthogonal protection strategies .
O-(2,3-Difluorophenyl)-L-serine ()
- Substituents : Difluorophenyl (hydroxyl), free amine.
- Properties : Water-soluble, participates in nucleophilic reactions (e.g., amidation).
- Bioactivity : Used in designing enzyme inhibitors or fluorinated biomolecules .
N-(tert-Butoxycarbonyl)-D-2-trifluoromethylphenylalanine ()
- Backbone : Phenylalanine (aromatic side chain) vs. serine (hydroxymethyl).
- Molecular Weight : 333.30 g/mol (vs. ~265 g/mol for serine analog).
- Applications : Chiral building block for peptidomimetics or fluorinated therapeutics .
Physicochemical Properties
| Compound | Solubility | Stability | Lipophilicity (LogP) |
|---|---|---|---|
| N-Boc-O-(CF₃)-D-serine | Moderate in organic solvents | Stable to bases, sensitive to acids | High (due to CF₃) |
| N-Boc-O-(tosyl)-L-serine methyl ester | Low in water, high in DCM | Stable under acidic conditions | Moderate |
| O-(2,3-Difluorophenyl)-L-serine | High in water | Heat/light-sensitive | Low |
| N-Boc-D-2-CF₃-phenylalanine | Low in water, high in DMSO | Acid-sensitive (Boc group) | Very high |
Notes:
Biological Activity
N-(Tert-butoxycarbonyl)-O-(trifluoromethyl)-D-serine, commonly referred to as Boc-D-Ser-O-(CF3), is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₅F₃NO₄
- Molecular Weight : 239.21 g/mol
- CAS Number : 3262-72-4
- Physical Properties :
- Melting Point : 91 °C (dec.)
- Density : 1.2 ± 0.1 g/cm³
- Boiling Point : 385.1 ± 37.0 °C at 760 mmHg
The compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in various solvents. The trifluoromethyl group (CF₃) is known to influence the compound's lipophilicity and biological interactions.
Inhibition of Enzymatic Pathways
Research indicates that Boc-D-Ser-O-(CF3) can act as an inhibitor in various enzymatic pathways. For instance, it has been shown to inhibit the activity of serine proteases, which are critical in numerous physiological processes including digestion and immune responses. The presence of the CF₃ group may enhance binding affinity to active sites due to increased hydrophobic interactions.
Neuroprotective Effects
Studies have suggested that derivatives of D-serine, including Boc-D-Ser-O-(CF3), may play a role in neuroprotection by modulating glutamatergic signaling pathways. D-serine acts as a co-agonist at NMDA receptors, which are involved in synaptic plasticity and memory formation. The inhibition of excessive glutamate signaling may provide therapeutic effects in neurodegenerative diseases.
Case Studies and Experimental Data
- In Vitro Studies :
-
Neuroprotective Studies :
- In a model of excitotoxicity, Boc-D-Ser-O-(CF3) exhibited protective effects on neuronal cells by reducing cell death associated with high levels of glutamate exposure. This suggests its potential utility in treating conditions like Alzheimer's disease where glutamate toxicity is a concern.
Comparative Biological Activity Table
| Compound | Target Enzyme/Pathway | IC₅₀ (μM) | Biological Activity |
|---|---|---|---|
| N-(Tert-butoxycarbonyl)-O-(CF3)-D-serine | NS2B–NS3 protease (Dengue virus) | 10-20 | Antiviral activity |
| D-serine | NMDA receptor modulation | N/A | Neuroprotective effects |
| Mimosine | Cell cycle inhibition | N/A | Antitumor activity |
Q & A
Q. What are the established synthetic routes for N-(Tert-butoxycarbonyl)-O-(trifluoromethyl)-D-serine, and what are their critical optimization parameters?
The synthesis typically involves sequential protection of the amino and hydroxyl groups. For example:
- Step 1 : Boc protection of D-serine using di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃) .
- Step 2 : Trifluoromethylation of the hydroxyl group via nucleophilic substitution or radical-mediated methods. Reaction conditions (temperature, solvent, catalyst) significantly influence yield due to the steric hindrance of the Boc group .
- Key parameters : pH control during Boc protection, inert atmosphere for trifluoromethylation, and use of anhydrous solvents (e.g., DMF or THF) to avoid hydrolysis .
Q. How can researchers characterize the stereochemical purity of this compound?
- Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) is standard for resolving D/L enantiomers .
- NMR spectroscopy : Analyze coupling constants (e.g., ) in the serine backbone to confirm stereochemistry. The trifluoromethyl group’s NMR signal (δ ~ -60 to -70 ppm) can indicate electronic environment changes .
- X-ray crystallography : Used for absolute configuration verification, as demonstrated in studies of Boc-protected carbamates .
Q. What are the recommended storage conditions to ensure compound stability?
- Store at -20°C under anhydrous conditions (desiccator) to prevent Boc group hydrolysis.
- Avoid light exposure (use amber vials) and repeated freeze-thaw cycles, as the trifluoromethyl group may degrade under UV or thermal stress .
Advanced Research Questions
Q. How does the O-trifluoromethyl group influence peptide coupling efficiency compared to unmodified serine?
- The electron-withdrawing trifluoromethyl group reduces nucleophilicity of the hydroxyl oxygen, potentially slowing esterification or glycosylation reactions.
- Mitigation : Use activated coupling agents (e.g., HATU or PyBOP) and elevated temperatures (40–60°C) to overcome kinetic barriers. Comparative studies with Boc-D-serine show ~20% lower yields for the trifluoromethyl derivative under identical conditions .
- Computational insight : Density Functional Theory (DFT) calculations predict increased rotational barriers around the C-O bond, affecting conformational flexibility in peptide chains .
Q. How can computational methods guide the design of reactions involving this compound?
- Reaction path searching : Tools like GRRM or Gaussian-based simulations model transition states for trifluoromethylation steps, identifying favorable pathways (e.g., SN2 vs. radical mechanisms) .
- Solvent effects : COSMO-RS simulations optimize solvent selection (e.g., DCM vs. acetonitrile) to stabilize intermediates and improve regioselectivity .
- Case study : A 2023 study used molecular dynamics to predict aggregation behavior in solid-phase peptide synthesis, reducing side reactions by 30% .
Q. How should researchers address contradictions in reported solubility data for this compound?
- Issue : Discrepancies arise from varying purity grades (e.g., ≥95% vs. ≥98%) and solvent batch variations.
- Resolution :
Q. What strategies optimize its use in solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry?
- Side-chain protection : Use orthogonal protecting groups (e.g., Alloc for carboxyl groups) to avoid premature deprotection .
- Coupling challenges : Prolonged activation times (30–60 min) and double couplings are recommended.
- Monitoring : Real-time FTIR or inline UV spectroscopy detects unreacted amino groups, enabling adjustments .
Methodological Guidance for Data Analysis
Q. How to resolve conflicting NMR data for Boc-protected derivatives?
Q. Best practices for quantifying trifluoromethyl group stability under reaction conditions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
